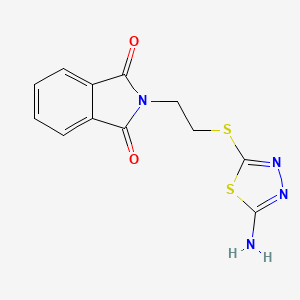

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZNPDOPKXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiadiazole Derivatives with Varied Substituents

- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides (7a–l): These derivatives replace the isoindoline-1,3-dione with an acetamide group. They exhibit potent urease inhibition (IC₅₀ values: 0.8–12.3 μM) due to the thiadiazole-thio group’s ability to chelate nickel in the enzyme’s active site . The target compound’s isoindoline-1,3-dione may enhance lipophilicity, improving membrane permeability compared to acetamide analogs.

- Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates (5a–n): Benzamido substituents on the thiadiazole ring confer antitumor activity (e.g., IC₅₀: 1.2–9.8 μM against HeLa cells) by intercalating DNA or inhibiting topoisomerases .

2.1.2. Isoindoline-1,3-dione Derivatives with Heterocyclic Moieties

- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) : Replaces thiadiazole with a triazolidinethione group, enhancing hydrogen-bonding capacity. This compound shows moderate antimicrobial activity (MIC: 32–64 μg/mL) but lower solubility due to the bulky phenyl group .

- 2-(4-(1-(2-(4-Phenylthiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (10): Features a thiazole-hydrazone linker, enabling π-π stacking with kinase ATP-binding sites. Reported anticancer activity (IC₅₀: 4.7 μM) against MCF-7 cells .

Physicochemical Properties

- Lipophilicity : The target compound’s LogP (2.18) balances membrane permeability and solubility better than highly lipophilic analogs like IDT785 (LogP: 3.5) .

Biological Activity

The compound 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a derivative of isoindoline and thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C16H18N6O3S3

- Molecular Weight : 411.579 g/mol

- SMILES Notation : CC(C(=O)N)c1c([S]C(C)CC)c([N]c2nnc(N)s2)c([H])c1[H]

The compound features a complex structure that includes an isoindoline core and a thiadiazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. A review highlighted that various 2-amino-1,3,4-thiadiazole derivatives demonstrated enhanced activity against several bacterial strains compared to standard antibiotics. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | Moderate |

| 5-Nitrophenoxymethyl-1,3,4-thiadiazole | Escherichia coli | 32.6 | High |

| 5-Amino-1,3,4-thiadiazole derivatives | Candida albicans | 47.5 | Moderate |

These findings suggest that the incorporation of different substituents on the thiadiazole ring can significantly influence antimicrobial efficacy .

Anticancer Activity

The National Cancer Institute (NCI) evaluated the anticancer properties of related compounds through a series of assays against various human tumor cell lines. The results indicated promising cytotoxic effects:

- GI50/TGI Values : The tested compounds exhibited mean GI50 values around 15.72 µM and TGI values of 50.68 µM against selected cancer cell lines.

This data underscores the potential of thiadiazole-containing compounds in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiadiazole derivatives, researchers synthesized a series of compounds based on 5-amino-1,3,4-thiadiazole and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions significantly enhanced activity:

- Compound with p-nitroaniline moiety showed inhibition zones ranging from 15–19 mm against Salmonella typhi and E. coli.

Case Study 2: Anticancer Screening

Another study focused on a compound similar to This compound , demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.